Cas no 106412-36-6 (tert-butyl 2-oxoazepane-1-carboxylate)

Tert-butyl 2-oxoazepane-1-carboxylate is a protected lactam derivative commonly employed as a versatile intermediate in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) group enhances stability, facilitating handling and storage while enabling selective deprotection under mild acidic conditions. Its seven-membered lactam ring (azepanone) structure is valuable for constructing complex heterocycles and bioactive molecules. The compound’s reactivity at the carbonyl and nitrogen positions allows for further functionalization, making it useful in peptidomimetics and medicinal chemistry applications. High purity grades ensure consistent performance in coupling reactions and scaffold modifications. Its balanced lipophilicity and steric properties contribute to its utility in drug discovery and fine chemical synthesis.
tert-butyl 2-oxoazepane-1-carboxylate structure
106412-36-6 structure
商品名:tert-butyl 2-oxoazepane-1-carboxylate
CAS番号:106412-36-6
MF:C11H19NO3
メガワット:213.273463487625
MDL:MFCD03265235
CID:127114
PubChem ID:11424412

tert-butyl 2-oxoazepane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 1H-Azepine-1-carboxylicacid, hexahydro-2-oxo-, 1,1-dimethylethyl ester
    • tert-butyl 2-oxoazepane-1-carboxylate
    • 1-(tert-butoxycarbonyl)-1-azacycloheptan-2-one
    • 1-Boc-2-oxohexamethyleneimine
    • 1-Boc-aza-2-cycloheptanone
    • A-caprolactam
    • N-(tert-butyloxycarbonyl)-2-oxo-azepane
    • N-Boc-
    • N-Boc-2-azepanone
    • N-Boc-caprolactam
    • N-Boc-ε-caprolactaM
    • tert-Butyl-2-oxoazepane-1-carboxylate
    • N-BOC-CYCLOHEXAMIDE
    • 1-Boc-2-oxoazepane
    • CS-0079206
    • N-Boc-epsilon-caprolactam, 97%
    • DTXSID20465430
    • AKOS015960214
    • s12102
    • EN300-135718
    • AS-54561
    • SCHEMBL5421438
    • N-Boc-epsilon-caprolactam
    • t-Butyl 2-oxoazepane-1-carboxylate
    • MFCD03265235
    • 106412-36-6
    • MDL: MFCD03265235
    • インチ: 1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(12)13/h4-8H2,1-3H3
    • InChIKey: GJZYNYJIBDCRFC-UHFFFAOYSA-N
    • ほほえんだ: O(C(N1C(CCCCC1)=O)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 227.15200
  • どういたいしつりょう: 213.13649347g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 255
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 46.6Ų
  • 互変異性体の数: 2

じっけんとくせい

  • 密度みつど: 1.038 g/mL at 25 °C
  • フラッシュポイント: 華氏温度:>230°f
    摂氏度:>110°c
  • 屈折率: n20/D 1.468
  • PSA: 55.40000
  • LogP: 3.00890

tert-butyl 2-oxoazepane-1-carboxylate セキュリティ情報

  • 記号: GHS07 GHS09
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335-H400
  • 警告文: P261-P273-P305+P351+P338
  • 危険物輸送番号:UN 3082 9 / PGIII
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38-50
  • セキュリティの説明: 26-61
  • 危険物標識: Xi N
  • ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tert-butyl 2-oxoazepane-1-carboxylate 税関データ

  • 税関コード:2933790090
  • 税関データ:

    中国税関コード:

    2933790090

    概要:

    2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%

tert-butyl 2-oxoazepane-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-135718-2.5g
tert-butyl 2-oxoazepane-1-carboxylate
106412-36-6 95%
2.5g
$90.0 2023-02-15
Enamine
EN300-135718-10.0g
tert-butyl 2-oxoazepane-1-carboxylate
106412-36-6 95%
10.0g
$151.0 2023-02-15
Enamine
EN300-135718-1.0g
tert-butyl 2-oxoazepane-1-carboxylate
106412-36-6 95%
1g
$0.0 2023-06-07
TRC
B811485-50mg
tert-Butyl 2-Oxoazepane-1-carboxylate
106412-36-6
50mg
$ 50.00 2022-06-01
eNovation Chemicals LLC
Y1242193-1g
N-Boc-e-caprolactam
106412-36-6 95%
1g
$305 2024-06-07
Chemenu
CM300366-25g
tert-Butyl 2-oxoazepane-1-carboxylate
106412-36-6 97%
25g
$1262 2022-06-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T69520-50g
tert-Butyl 2-oxoazepane-1-carboxylate
106412-36-6 95%
50g
¥15430.0 2023-09-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
719706-5G
tert-butyl 2-oxoazepane-1-carboxylate
106412-36-6
5g
¥1163.89 2023-11-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN15494-1G
tert-butyl 2-oxoazepane-1-carboxylate
106412-36-6 95%
1g
¥ 858.00 2023-03-31
Chemenu
CM300366-10g
tert-Butyl 2-oxoazepane-1-carboxylate
106412-36-6 97%
10g
$274 2023-02-19

tert-butyl 2-oxoazepane-1-carboxylate 関連文献

tert-butyl 2-oxoazepane-1-carboxylateに関する追加情報

Introduction to Tert-butyl 2-oxoazepane-1-carboxylate (CAS No. 106412-36-6)

Tert-butyl 2-oxoazepane-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 106412-36-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the azepane class, which is characterized by a seven-membered heterocyclic structure containing nitrogen. The presence of a carbonyl group at the 2-position and a tert-butyl ester moiety at the 1-position imparts unique chemical and pharmacological properties, making it a valuable intermediate in the synthesis of biologically active molecules.

The structural framework of tert-butyl 2-oxoazepane-1-carboxylate contributes to its potential applications in drug development. The azepane ring is known for its stability and ability to mimic certain biological functionalities, while the ester group provides a versatile handle for further chemical modifications. These features have positioned this compound as a key building block in the design of novel therapeutic agents.

In recent years, there has been growing interest in azepane derivatives due to their potential as pharmacophores in various therapeutic areas. Studies have demonstrated that modifications within the azepane core can significantly influence the biological activity of derived compounds. For instance, research has highlighted the role of tert-butyl 2-oxoazepane-1-carboxylate in developing compounds with enhanced binding affinity to specific biological targets.

One of the most compelling aspects of tert-butyl 2-oxoazepane-1-carboxylate is its utility in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in numerous physiological processes, and their inhibition is a common strategy in drug design. The rigid structure of the azepane ring can be engineered to fit into the active sites of proteases, thereby blocking their activity. The tert-butyl ester group further allows for derivatization, enabling fine-tuning of pharmacokinetic properties such as solubility and metabolic stability.

Recent advancements in computational chemistry have also facilitated the discovery of new applications for tert-butyl 2-oxoazepane-1-carboxylate. Molecular docking studies have identified potential interactions between this compound and various biological targets, including kinases and ion channels. These findings suggest that derivatives of tert-butyl 2-oxoazepane-1-carboxylate could be developed into treatments for conditions such as cancer and neurological disorders.

The pharmaceutical industry has taken notice of these promising findings, leading to increased investment in research involving tert-butyl 2-oxoazepane-1-carboxylate. Several academic institutions and biotechnology companies are exploring its potential as a lead compound or intermediate for drug candidates. This interest underscores the compound's significance in modern medicinal chemistry.

In addition to its role in drug development, tert-butyl 2-oxoazepane-1-carboxylate has shown promise in materials science. Its unique structural properties make it a candidate for applications in polymer chemistry and liquid crystals. Researchers are investigating how modifications to the azepane ring can influence material properties, potentially leading to innovations in areas such as electronics and coatings.

The synthesis of tert-butyl 2-oxoazepane-1-carboxylate itself is an area of active research. Chemists have developed several efficient methods for constructing the azepane core, often employing cyclization reactions or transition-metal-catalyzed processes. These synthetic strategies are critical for producing sufficient quantities of the compound for both laboratory studies and industrial applications.

As our understanding of biological systems continues to evolve, so too does our appreciation for compounds like tert-butyl 2-oxoazepane-1-carboxylate. New therapeutic targets are being discovered, and existing ones are being refined, creating opportunities for innovative drug design. The versatility and potential of this compound ensure that it will remain a cornerstone of pharmaceutical research for years to come.

The future directions for research on tert-butyl 2-oxoazepane-1-carboxylate are multifaceted. Investigations into its derivatives could yield novel drugs with improved efficacy and reduced side effects. Furthermore, exploring its applications beyond medicine may uncover unexpected uses that could revolutionize other industries.

In conclusion, tert-butyl 2-oxoazepane-1-carboxylate (CAS No. 106412-36-6) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop new therapeutics and advanced materials. As scientific understanding progresses, it is likely that this compound will continue to play a pivotal role in innovation.

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